N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide
Description
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a 2-methoxyethoxy group at the 5-position and a 4-methylbenzenesulfonamide moiety at the 2-position. The 2-methoxyethoxy group enhances solubility and influences electronic properties, distinguishing it from analogs with bulkier or more hydrophobic substituents .
Properties
CAS No. |
5501-44-0 |
|---|---|
Molecular Formula |
C14H17N3O4S |
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-11-3-5-13(6-4-11)22(18,19)17-14-15-9-12(10-16-14)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,15,16,17) |
InChI Key |
UGEIIMTYIJPYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting methoxyethoxyacetaldehyde-di-methoxyethylacetal with phosphorus pentachloride under controlled temperature conditions.
Condensation Reaction: The resulting intermediate is then subjected to a condensation reaction with dimethylformamide, followed by the addition of methanol and caustic soda to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. The process includes careful control of reaction temperatures, use of high-purity reagents, and efficient purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as a hypoglycemic agent in the treatment of diabetes mellitus.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization. This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, leading to the secretion of insulin .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related sulfonamide-pyrimidine derivatives and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s 2-methoxyethoxy group provides a balance of hydrophilicity and steric bulk, contrasting with analogs like the fluorophenyl-chromen system in , which is highly lipophilic, or the diethylamino group in , which introduces basicity.
Synthesis Routes :
- The target compound’s synthesis likely involves coupling a 5-(2-methoxyethoxy)pyrimidin-2-amine with 4-methylbenzenesulfonyl chloride, analogous to methods in (e.g., sulfonylation using methanesulfonyl chloride).
- In contrast, employs Suzuki-Miyaura cross-coupling for chromen-pyrimidine integration, while uses brominated pyrimidine intermediates for aryl substitution .
Physicochemical Properties: The methoxyethoxy group in the target compound improves aqueous solubility compared to the lipophilic 4-methylbenzyloxy group in or the trimethoxyphenylamino group in . The 4-methylbenzenesulfonamide moiety enhances metabolic stability relative to methanesulfonamide derivatives .
Biological Activity
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide, with CAS Number 172960-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 298.37 g/mol
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been tested against:
- MCF-7 (Breast Cancer) : IC50 values indicate potent activity, with results suggesting a mechanism of action through the inhibition of cell proliferation.
- HCT116 (Colorectal Cancer) : The compound also shows promising results in inhibiting growth in this cell line.
Table 1: Antiproliferative Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 | Inhibition of cell cycle progression |
| HCT116 | 3.7 | Induction of apoptosis |
The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival. Studies suggest that the compound may induce apoptosis via:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest.
- Activation of Caspases : Triggering the apoptotic pathway.
Antioxidative Properties
In addition to its antiproliferative effects, the compound has demonstrated antioxidative properties, contributing to its potential therapeutic applications. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Study on Antiproliferative Effects
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various benzenesulfonamide derivatives, including this compound. The results highlighted:
- Selectivity : The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells.
- Combination Therapy Potential : When used in combination with other chemotherapeutic agents, it showed enhanced efficacy.
Clinical Relevance
The findings suggest that this compound could be a candidate for further development in cancer therapy. Its unique structure allows for modifications that could improve potency and reduce side effects.
Q & A
Q. What are the standard synthetic routes for N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. Key steps include:
- Nucleophilic substitution : Introducing the 2-methoxyethoxy group to the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Sulfonamide coupling : Reacting the modified pyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF .
- Optimization : Critical parameters include solvent polarity (DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride to pyrimidine amine) to minimize by-products like unreacted intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm and sulfonamide NH at δ 8.5–9.0 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles between the pyrimidine and benzene rings, ensuring correct stereochemistry .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.12) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound and its analogs?
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., cisplatin) .
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (Table 1) :
| Substituent (R) | IC₅₀ (μM) against MCF-7 | Notes |
|---|---|---|
| 2-Methoxyethoxy | 12.3 ± 1.2 | High solubility |
| 2-Ethoxyethyl | 8.7 ± 0.9 | Increased lipophilicity |
| Unsubstituted | >50 | Low activity |
- Computational modeling : Density Functional Theory (DFT) calculates electronic profiles (e.g., HOMO-LUMO gaps) to predict binding affinity to targets like kinases .
Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?
- Functional group modulation : Replace the methoxyethoxy group with a bioisostere (e.g., trifluoromethoxy) to reduce oxidative metabolism .
- Prodrug design : Introduce ester linkages at the sulfonamide group to enhance plasma stability, followed by enzymatic cleavage in target tissues .
- In vitro microsomal assays : Monitor metabolic pathways using human liver microsomes (HLM) with LC-MS/MS to identify vulnerable sites (e.g., O-demethylation) .
Q. How can computational methods aid in predicting off-target interactions of this compound?
- Molecular docking : Screen against databases like ChEMBL or PDB to identify potential off-targets (e.g., carbonic anhydrase isoforms) .
- Machine learning models : Train on sulfonamide datasets to predict ADMET properties (e.g., plasma protein binding >90%) .
- Molecular dynamics simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) to prioritize candidates for in vitro validation .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent crystallographic data for similar sulfonamide-pyrimidine hybrids?
- Revisiting experimental parameters : Ensure identical crystallization solvents (e.g., methanol/water vs. DMSO) and temperature (293 K vs. 298 K) .
- Validation with dual-space methods : Combine SHELXT (direct methods) and OLEX2 (refinement) to resolve disorder in the sulfonamide group .
- Deposit raw data : Share .cif files in repositories like CCDC to enable peer validation .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Detailed reaction logs : Document exact timings (e.g., 6-hour reflux vs. 8-hour) and moisture control (argon atmosphere for hygroscopic reagents) .
- Cross-lab validation : Collaborate with independent labs to replicate yields (e.g., 65–70% in Steps 1–2) .
- Quality control : Mandatory HPLC purity checks (>95%) before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
